molecular formula C7H7BrN2O2 B2593699 6-Bromo-4-methoxypicolinamide CAS No. 2241400-93-9

6-Bromo-4-methoxypicolinamide

Cat. No.: B2593699
CAS No.: 2241400-93-9
M. Wt: 231.049
InChI Key: URHIUCSIADNSIA-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of picolinamide, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypicolinamide typically involves the bromination of 4-methoxypicolinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-methoxypicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypicolinamide largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and bromine groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or modulation of receptor activities .

Comparison with Similar Compounds

  • 6-Chloro-4-methoxypicolinamide
  • 6-Fluoro-4-methoxypicolinamide
  • 6-Iodo-4-methoxypicolinamide

Comparison:

6-Bromo-4-methoxypicolinamide stands out due to the specific effects of the bromine atom, which can enhance its reactivity in certain chemical reactions and its potential biological activities.

Properties

IUPAC Name

6-bromo-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHIUCSIADNSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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